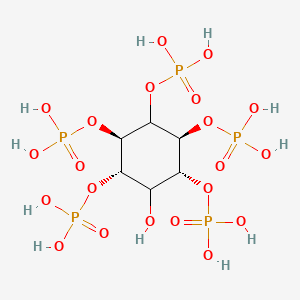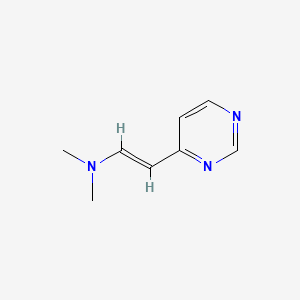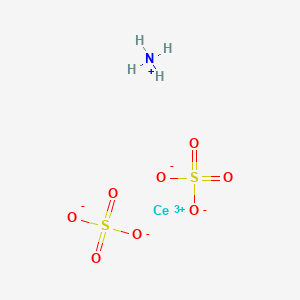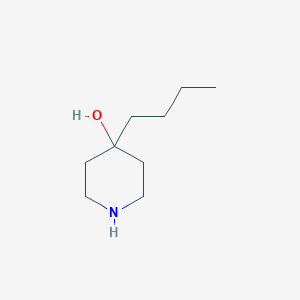![molecular formula C8H12O3 B3433304 Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate CAS No. 21987-32-6](/img/structure/B3433304.png)
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Descripción general
Descripción
“Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the CAS Number: 21987-32-6 . It has a molecular weight of 156.18 and its IUPAC name is methyl 7-oxabicyclo [2.2.1]heptane-2-carboxylate . The compound is typically stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, including “this compound”, often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a predicted boiling point of 205.0±13.0 °C and a predicted density of 1.166±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate 7-oxabicyclo[2.2.1]heptane-2-carboxylate has a variety of scientific research applications. It is used in the synthesis of various organic compounds, including heterocyclic compounds, such as pyridines, quinolines, and indoles. It is also used in the synthesis of pharmaceuticals, such as anticonvulsants, antihistamines, and anti-inflammatory drugs. This compound 7-oxabicyclo[2.2.1]heptane-2-carboxylate is also used in the synthesis of polymers, such as polyurethanes and polyesters.
Mecanismo De Acción
Target of Action
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound. Similar compounds have been found to inhibit protein phosphatases , suggesting that this compound may also interact with these enzymes.
Mode of Action
It’s suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This suggests that the compound may interact with its targets and induce changes in their activity, potentially leading to downstream effects.
Biochemical Pathways
Given its potential role as a protein phosphatase inhibitor , it may impact pathways regulated by these enzymes. Protein phosphatases play crucial roles in cellular transduction events such as T-cell activation and cell proliferation .
Result of Action
If it acts as a protein phosphatase inhibitor, it could potentially alter cellular signaling pathways, impacting processes such as cell growth and differentiation .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate 7-oxabicyclo[2.2.1]heptane-2-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is stable and easy to handle. It is also non-toxic and non-irritating, making it safe to use in laboratory settings. However, this compound is not soluble in water, and has limited solubility in organic solvents, which can be a limitation for some experiments.
Direcciones Futuras
There are several potential future directions for research on methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate. Further research could be done to explore its potential applications in pharmaceuticals, polymers, and other organic compounds. Research could also be done to investigate its biochemical and physiological effects, and to develop more efficient methods for its synthesis. Additionally, research could be done to explore the potential of this compound as a catalyst for organic reactions, or as a reagent for the synthesis of novel compounds.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKMUZNHJKUQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307877, DTXSID401244603 | |
| Record name | methyl 7-oxa-2-norbornanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21987-32-6, 17791-35-4 | |
| Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21987-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC196152 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 7-oxa-2-norbornanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401244603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid, cis](/img/structure/B3433245.png)
![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B3433248.png)
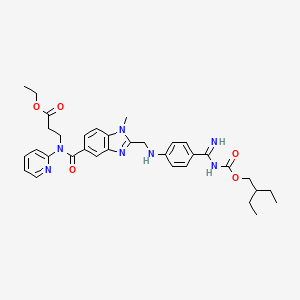
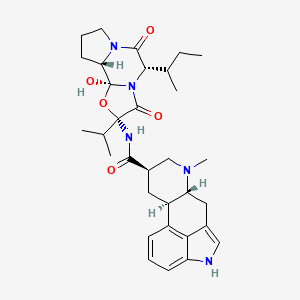

![N-[2-[(1S)-5-bromo-6-prop-2-enoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide](/img/structure/B3433267.png)

